molecular formula C20H26ClNO2 B1442728 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 158550-28-8

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1442728
CAS No.: 158550-28-8
M. Wt: 347.9 g/mol
InChI Key: OJTHQTZOJMTDIF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

Synthesis and Polymer Applications

Novel Copolymerization with Styrene

Research into the synthesis and applications of compounds related to "2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride" has shown interest in copolymerization processes. One study on electrophilic trisubstituted ethylenes, including compounds with benzyloxy substitutions, demonstrated their copolymerization with styrene. These compounds were synthesized via the piperidine-catalyzed Knoevenagel condensation and analyzed using various spectroscopic techniques. The resulting copolymers exhibited relatively high glass transition temperatures (Tg), indicating decreased chain mobility due to the dipolar character of the trisubstituted ethylene monomer units. Decomposition of these copolymers occurred in two steps, suggesting potential applications in materials science for creating polymers with specific thermal properties (Kharas et al., 2013).

Protecting Group for Phenols

Another study evaluated a new protecting group, 2-(piperidine-1-yl)-ethyl (PIP), for phenols. The PIP group showed stability under various conditions and offered an orthogonal approach compared to common protecting groups like O-benzyl, O-acetyl, and O-methyl. This research provides insights into synthetic chemistry strategies that could be applicable for compounds containing the piperidine structure, enhancing the versatility of phenol derivatives in organic synthesis (Norén, 2021).

Ring Transformation and Synthesis of Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines highlighted a novel approach to obtaining piperidine derivatives. This method involved the synthesis of various 4-substituted piperidines, offering a pathway to synthesize compounds structurally related to "this compound." Such synthetic routes are crucial for developing new pharmaceuticals and materials with tailored properties (Mollet et al., 2011).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated the potential for piperidine derivatives to act against various microbial strains. While the compound in this study is not directly "this compound," it underscores the broader interest in piperidine-based compounds for antimicrobial applications. The synthesized compound showed moderate activities, suggesting that further exploration of similar compounds could lead to new antimicrobial agents (Ovonramwen et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS would provide comprehensive information about the potential hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

2-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-6-17(7-3-1)16-23-20-11-9-19(10-12-20)22-15-13-18-8-4-5-14-21-18;/h1-3,6-7,9-12,18,21H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHQTZOJMTDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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